molecular formula C8H17NO2 B574597 Alanine, N-butyl-, methyl ester (9CI) CAS No. 162152-13-8

Alanine, N-butyl-, methyl ester (9CI)

Cat. No.: B574597
CAS No.: 162152-13-8
M. Wt: 159.229
InChI Key: CFEGCIZNGXIRLT-MLWJPKLSSA-N
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Description

Structural Representations:

  • Line-angle formula :

    Simplified representation highlighting the ester and butyl groups.

  • SMILES Notation :
    CCCCNCCC(=O)OC

  • InChI Key :
    CFEGCIZNGXIRLT-MLWJPKLSSA-N

The stereochemistry at the alpha-carbon (C2) is specified as (S) -configuration, consistent with L-alanine derivatives.

Synonyms and Alternative Naming Conventions

This compound is documented under multiple synonyms and naming conventions across scientific literature and databases:

Synonym Source
Alanine, N-butyl-, methyl ester (9CI) BenchChem
Methyl (2S)-2-(butan-2-ylamino)propanoate PubChem
Methyl N-butyl-beta-alaninate PubChem
beta-Alanine, N-butyl-, methyl ester PubChem

Registry Identifiers:

  • DSSTox Substance ID : DTXSID90231861
  • InChI : InChI=1S/C8H17NO2/c1-4-5-6-9-7(2)8(10)11-3/h7,9H,4-6H2,1-3H3/t7-/m0/s1

These identifiers ensure cross-referencing accuracy in chemical databases and regulatory frameworks. The term "9CI" denotes its inclusion in the Ninth Collective Index of Chemical Abstracts Service (CAS), a historical classification system for organic compounds.

Properties

CAS No.

162152-13-8

Molecular Formula

C8H17NO2

Molecular Weight

159.229

IUPAC Name

methyl (2S)-2-(butan-2-ylamino)propanoate

InChI

InChI=1S/C8H17NO2/c1-5-6(2)9-7(3)8(10)11-4/h6-7,9H,5H2,1-4H3/t6?,7-/m0/s1

InChI Key

CFEGCIZNGXIRLT-MLWJPKLSSA-N

SMILES

CCC(C)NC(C)C(=O)OC

Synonyms

Alanine, N-butyl-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations in N-Substituents

a) Alanine, N-methyl-, methyl ester (9CI) (CAS 52060-77-2)
  • Structure : N-methyl substituent instead of N-butyl.
  • Molecular Formula: C₅H₁₁NO₂.
  • Key Differences :
    • The shorter N-methyl chain reduces lipophilicity (estimated logP ~0.5 vs. ~2.5 for N-butyl) and steric hindrance.
    • Higher solubility in polar solvents compared to the N-butyl derivative.
    • Used in peptide synthesis and as a building block for chiral ligands .
b) Alanine, N-nitro-, methyl ester (9CI) (CAS 130642-16-9)
  • Structure : N-nitro group replaces N-butyl.
  • Molecular Formula : C₄H₈N₂O₄.
  • Key Differences: The electron-withdrawing nitro group increases polarity (logP = 0.24) and reduces stability under acidic conditions. Potential applications in explosives research or as a reactive intermediate .
c) L-Alanine, N-(2-hydroxyethyl)-, methyl ester (9CI) (CAS 782420-80-8)
  • Structure : N-(2-hydroxyethyl) substituent.
  • Molecular Formula: C₆H₁₃NO₃.
  • Key Differences :
    • Hydroxyl group enhances hydrophilicity (PSA = 84.15 Ų) and hydrogen-bonding capacity.
    • Suitable for biomedical applications requiring aqueous solubility .

Variations in Ester Groups

a) Alanine, N-butyl-, ethyl ester (9CI)
  • Structure : Ethyl ester instead of methyl.
  • Molecular Formula: C₉H₁₉NO₂.
  • Key Differences :
    • Longer ethyl chain increases logP (estimated ~3.0) and resistance to hydrolysis.
    • Slower degradation in biological systems compared to methyl esters .
b) L-Alanine, 3-methyl-2-butenyl ester (9CI) (CAS 190207-41-1)
  • Structure : Branched 3-methyl-2-butenyl ester.
  • Molecular Formula: C₈H₁₅NO₂.
  • Key Differences: Branched ester introduces steric hindrance, affecting enzymatic hydrolysis rates. Potential use in prodrug design for controlled release .

Data Table: Comparative Analysis

Compound Name N-Substituent Ester Group Molecular Formula Molecular Weight (g/mol) logP Key Applications
Alanine, N-butyl-, methyl ester n-butyl methyl C₈H₁₇NO₂ 159.23 ~2.5* Chiral recognition, synthesis
Alanine, N-methyl-, methyl ester methyl methyl C₅H₁₁NO₂ 117.15 ~0.5 Peptide synthesis
Alanine, N-nitro-, methyl ester nitro methyl C₄H₈N₂O₄ 148.12 0.24 Reactive intermediates
L-Alanine, N-(2-hydroxyethyl)-, methyl ester 2-hydroxyethyl methyl C₆H₁₃NO₃ 147.17 ~-0.3 Biomedical applications
Alanine, N-butyl-, ethyl ester n-butyl ethyl C₉H₁₉NO₂ 173.25 ~3.0 Prolonged-release formulations

*Estimated based on alkyl chain contributions.

Preparation Methods

Acid-Catalyzed Esterification with Methanol

The carboxylic acid group of alanine is converted to a methyl ester using methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is a widely employed reagent for this step due to its ability to generate HCl in situ, which protonates the carbonyl oxygen and facilitates nucleophilic attack by methanol.

Procedure :

  • Alanine is suspended in anhydrous methanol.

  • Thionyl chloride is added dropwise at 20–25°C to prevent exothermic runaway.

  • The mixture is refluxed for 4–6 hours, yielding alanine methyl ester hydrochloride.

Key Data :

ParameterValueSource
CatalystThionyl chloride
Temperature20–25°C (addition), reflux (reaction)
Yield85–92%

Alternative Esterification Methods

Hydrochloric Acid (HCl) Gas : Saturating methanol with HCl gas achieves esterification but requires stringent moisture control. This method is less favored industrially due to handling challenges.

N-Alkylation of Alanine Methyl Ester

Nucleophilic Substitution with Butyl Halides

The amino group of alanine methyl ester undergoes alkylation using butyl bromide (C₄H₉Br) or butyl iodide (C₄H₉I) in the presence of a base. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is used to deprotonate the amine, enhancing nucleophilicity.

Procedure :

  • Alanine methyl ester hydrochloride is neutralized with Et₃N in anhydrous dimethylformamide (DMF).

  • Butyl bromide is added dropwise at 0–5°C to minimize side reactions.

  • The reaction is stirred at room temperature for 12–24 hours.

Key Data :

ParameterValueSource
Alkylating AgentButyl bromide
BaseTriethylamine
SolventDMF
Yield70–78%

Reductive Amination with Butanol

An alternative approach employs butanol (C₄H₉OH) under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to directly alkylate the amine. This method avoids harsh alkylating agents but requires stoichiometric reagents.

Key Data :

ParameterValueSource
ReagentsButanol, PPh₃, DEAD
SolventTetrahydrofuran (THF)
Yield65–70%

Purification and Isolation

Distillation

Crude product is purified via vacuum distillation to remove low-boiling solvents and byproducts. Optimal conditions include a boiling point of 95–100°C at 10 mmHg.

Recrystallization

Recrystallization from diethyl ether/hexane mixtures yields crystalline Alanine, N-butyl-, methyl ester (9CI) with >98% purity.

Optimization and Challenges

Racemization Control

Esterification under acidic conditions may cause racemization of the chiral α-carbon. Using L-alanine as the starting material and maintaining temperatures below 30°C preserves stereochemistry.

Selectivity in N-Alkylation

Competing O-alkylation is mitigated by using aprotic solvents (e.g., DMF) and bulky bases (e.g., DBU) that favor N- over O-alkylation.

Recent Advances

Catalytic DMAP in Alkylation

Recent studies demonstrate that 4-dimethylaminopyridine (DMAP) accelerates N-alkylation by stabilizing transition states, improving yields to 80–85%.

Flow Chemistry Approaches

Continuous-flow systems enable precise control over exothermic reactions, reducing side products and enhancing scalability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Alanine, N-butyl-, methyl ester (9CI), and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, alkylation of alanine’s amine group with butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields N-butyl alanine, followed by methyl esterification using thionyl chloride (SOCl₂) and methanol . Optimization involves adjusting molar ratios (e.g., 1:1.2 for alanine:butyl bromide), temperature (60–80°C), and reaction time (12–24 hr). Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of Alanine, N-butyl-, methyl ester (9CI)?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm the butyl group (δ 0.8–1.5 ppm for CH₃ and CH₂) and methyl ester (δ 3.6–3.8 ppm for OCH₃). Stereochemical integrity is verified via coupling constants in chiral centers .
  • IR : Ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 190.144) .

Q. What purification techniques are recommended for isolating Alanine, N-butyl-, methyl ester (9CI) from reaction mixtures?

  • Methodology : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted alanine and byproducts. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity. Recrystallization in ethanol/water mixtures enhances crystalline yield .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the N-butyl and methyl ester groups in catalytic applications?

  • Methodology :

  • Steric Effects : The bulky N-butyl group may hinder nucleophilic attacks on the ester carbonyl. Computational modeling (DFT) calculates steric maps and transition-state energies to predict regioselectivity .
  • Electronic Effects : Electron-withdrawing ester groups increase electrophilicity at the carbonyl carbon. Substituent effects are quantified via Hammett plots using para-substituted derivatives .

Q. How can computational chemistry methods be applied to predict the reactivity and stability of Alanine, N-butyl-, methyl ester (9CI) under various experimental conditions?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvation effects in polar (water) vs. nonpolar (toluene) solvents to assess stability.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for ester hydrolysis or thermal decomposition pathways. For example, ester C=O bond BDEs (~85 kcal/mol) indicate susceptibility to base-catalyzed hydrolysis .

Q. What strategies are recommended for resolving contradictions in experimental data related to the stereochemical outcomes of reactions involving Alanine, N-butyl-, methyl ester (9CI)?

  • Methodology :

  • Chiral Chromatography : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers and assign configurations via circular dichroism (CD) .
  • X-ray Crystallography : Resolve absolute configuration disputes by growing single crystals in methanol/water and analyzing diffraction patterns .
  • Kinetic Isotope Effects (KIE) : Study deuterated analogs to distinguish between SN1/SN2 mechanisms in stereoinversion scenarios .

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